molecular formula C24H27N9O6.2HCl B1139098 EB 47 CAS No. 1190332-25-2

EB 47

Cat. No.: B1139098
CAS No.: 1190332-25-2
M. Wt: 610.45
Attention: For research use only. Not for human or veterinary use.
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Description

EB 47 is a potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor with an IC50 value of 45 nM. It has demonstrated efficacy in reducing infarct volume in preclinical models, including rat transient middle cerebral artery occlusion and cardiac reperfusion studies . Key physicochemical and pharmacological properties of this compound include:

  • Molecular weight: 610.45 g/mol
  • Purity: ≥99% (HPLC)
  • Solubility: 3.05 mg/mL in water, 30.52 mg/mL in DMSO
  • Storage: Stable at -20°C
  • CAS number: 1190332-25-2

This compound is utilized in research focused on DNA damage repair mechanisms, apoptosis, and ischemic injury. Its bioactivity is supported by studies demonstrating its role in modulating PARP-1-mediated pathways, which are critical in cellular stress responses .

Properties

IUPAC Name

2-[4-[(2S,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N9O6.2ClH/c25-20-16-21(28-10-27-20)33(11-29-16)24-18(36)17(35)19(39-24)23(38)32-6-4-31(5-7-32)9-15(34)30-14-3-1-2-12-13(14)8-26-22(12)37;;/h1-3,10-11,17-19,24,35-36H,4-9H2,(H,26,37)(H,30,34)(H2,25,27,28);2*1H/t17-,18?,19+,24-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMQSDIMNDTMII-LLGQWWOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)[C@@H]4[C@@H](C([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29Cl2N9O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EB 47 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to introduce the necessary substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications for research and potential therapeutic use.

Chemical Reactions Analysis

2.1. Mechanism of Action

EB 47 primarily functions as a PARP-1 inhibitor, which plays a critical role in the cellular response to DNA damage. By inhibiting PARP-1, this compound disrupts the repair of single-strand breaks in DNA, leading to increased cell death in cancerous tissues that rely on this repair mechanism for survival. The inhibition is characterized by an IC50 value of approximately 45 nM, indicating its potency against PARP-1 .

2.2. Reaction Conditions and Solubility

The solubility of this compound varies depending on the solvent used:

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
Water3.055
DMSO30.5250

This data is crucial for laboratory applications where precise concentrations are necessary for effective experimentation .

2.3. Stability and Storage

This compound should be stored at -20°C to maintain its stability and efficacy over time. The compound exhibits high purity levels (≥99%) as determined by HPLC analysis, ensuring that experimental results are reliable .

3.1. Biological Activity

Research has demonstrated that this compound significantly reduces infarct volume in both rat models of transient middle cerebral artery occlusion and cardiac reperfusion injury. These findings suggest that this compound's inhibition of PARP-1 may have therapeutic implications for conditions associated with ischemic injury .

3.2. Comparative Studies

Comparative studies have shown that while this compound is a potent inhibitor of PARP-1, it also exhibits modest activity against other members of the ARTD family, such as ARTD5, with an IC50 value of approximately 410 nM . This selectivity is beneficial for minimizing off-target effects during therapeutic applications.

Scientific Research Applications

EB 47 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool compound to study the inhibition of PARP-1 and its effects on DNA repair mechanisms.

    Biology: Employed in cellular assays to investigate the role of PARP-1 in various biological processes, including cell death and survival.

    Medicine: Explored as a potential therapeutic agent for diseases where PARP-1 is implicated, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new drugs targeting PARP-1 and related enzymes.

Mechanism of Action

EB 47 exerts its effects by selectively inhibiting PARP-1, an enzyme involved in the repair of single-strand breaks in DNA. By mimicking the substrate NAD+, this compound binds to the active site of PARP-1, preventing it from catalyzing the transfer of ADP-ribose units to target proteins. This inhibition disrupts the DNA repair process, leading to the accumulation of DNA damage and ultimately cell death in rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

Research Findings and Limitations

  • This compound’s Unique Profile : Its high solubility in both water and DMSO distinguishes it from other PARP inhibitors, facilitating in vitro and in vivo studies .
  • Gaps in Evidence : The provided sources lack direct comparisons with other PARP inhibitors, necessitating reliance on external data for contextual analysis.

Biological Activity

EB 47 is a potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme involved in DNA repair mechanisms. Its biological activity has been extensively studied, highlighting its therapeutic potential in various medical conditions, particularly those related to ischemic injuries and neuroinflammation.

  • Chemical Name: 5'-Deoxy-5'-[4-[2-[(2,3-Dihydro-1-oxo-1H-isoindol-4-yl)amino]-2-oxoethyl]-1-piperazinyl]-5'-oxoadenosine dihydrochloride
  • Molecular Formula: C₁₄H₁₈N₄O₄
  • Purity: ≥99%
  • IC50 (PARP-1 Inhibition): 45 nM

This compound functions by mimicking NAD+ binding, which is crucial for the enzymatic activity of PARP-1. The compound binds with high affinity, influencing the allosteric regulation of PARP-1 and stabilizing its interaction with DNA. This mechanism is vital for its role in reducing cellular damage during ischemic events.

Neuroprotective Effects

Research indicates that this compound significantly reduces infarct volume in animal models of cerebral ischemia. In a rat model of transient middle cerebral artery occlusion, this compound administration led to a notable decrease in brain tissue damage, suggesting its potential as a neuroprotective agent in stroke management .

Cardiovascular Protection

In cardiac reperfusion models, this compound has demonstrated protective effects against ischemia-reperfusion injury. By inhibiting PARP-1, this compound mitigates oxidative stress and inflammation, which are critical factors in cardiac tissue damage following reperfusion .

Case Studies and Experimental Data

  • Neuroinflammation and Blood-Brain Barrier Integrity
    • A study published in the Journal of Neuroinflammation showed that PARP inhibition via this compound diminishes inflammation in leukocytes, thereby protecting the blood-brain barrier under neuroinflammatory conditions .
  • Allosteric Effects on PARP-1
    • Research utilizing hydrogen/deuterium exchange-mass spectrometry revealed that this compound binding leads to significant allosteric changes in PARP-1, enhancing its stability and interaction with DNA. This was evidenced by increased protection from hydrogen/deuterium exchange at specific protein domains upon this compound treatment .
  • Comparative Analysis with Other PARP Inhibitors
    • In comparative studies, this compound exhibited similar binding characteristics to other clinical PARP inhibitors but provided unique allosteric modulation that could enhance therapeutic efficacy without the common side effects associated with traditional PARP inhibitors .

Summary of Biological Activities

Activity TypeModel/StudyOutcome
NeuroprotectionRat MCAO modelReduced infarct volume
Cardiovascular healthCardiac reperfusion modelMitigated ischemia-reperfusion injury
Inflammation reductionLeukocyte studiesDiminished inflammation and protected BBB
Allosteric modulationHXMS studiesEnhanced stability and DNA interaction

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